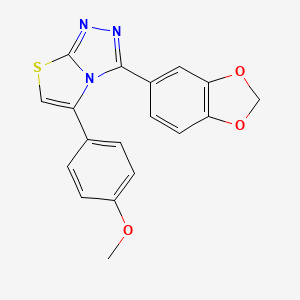

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Tiazolo(2,3-c)-1,2,4-triazol, 3-(1,3-benzodioxol-5-il)-5-(4-metoxifenil)- es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por sus estructuras de anillo que contienen al menos un átomo que no es carbono.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tiazolo(2,3-c)-1,2,4-triazol, 3-(1,3-benzodioxol-5-il)-5-(4-metoxifenil)- normalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:

Formación del anillo tiazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Formación del anillo triazol:

Introducción de grupos benzodioxol y metoxifenilo: Estos grupos se pueden introducir mediante reacciones de sustitución aromática electrofílica.

Métodos de producción industrial

La producción industrial de compuestos tan complejos puede involucrar rutas sintéticas optimizadas para maximizar el rendimiento y la pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para ampliar la producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El Tiazolo(2,3-c)-1,2,4-triazol, 3-(1,3-benzodioxol-5-il)-5-(4-metoxifenil)- puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos.

Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden introducir nuevos grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio, borohidruro de sodio.

Sustitución: Halógenos, agentes alquilantes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y mecanismos.

Biología

En la investigación biológica, los derivados de Tiazolo(2,3-c)-1,2,4-triazol han mostrado potencial como inhibidores enzimáticos, agentes antimicrobianos y compuestos anticancerígenos. La presencia de múltiples anillos heterocíclicos aumenta su afinidad de unión a los objetivos biológicos.

Medicina

Las aplicaciones de química medicinal incluyen el desarrollo de nuevos fármacos dirigidos a enzimas o receptores específicos. La relación estructura-actividad (SAR) del compuesto se puede estudiar para optimizar sus propiedades farmacológicas.

Industria

En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades electrónicas únicas.

Mecanismo De Acción

El mecanismo de acción de Tiazolo(2,3-c)-1,2,4-triazol, 3-(1,3-benzodioxol-5-il)-5-(4-metoxifenil)- implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o ácidos nucleicos. Los anillos heterocíclicos del compuesto pueden formar complejos estables con estos objetivos, lo que lleva a la inhibición o activación de las vías biológicas.

Comparación Con Compuestos Similares

Compuestos similares

Derivados de tiazol: Compuestos que contienen el anillo tiazol, como la tiamina (vitamina B1).

Derivados de triazol: Compuestos que contienen el anillo triazol, como el fluconazol (un fármaco antifúngico).

Derivados de benzodioxol: Compuestos que contienen el anillo benzodioxol, como el butoxido de piperonilo (un sinergista de insecticidas).

Singularidad

La singularidad de Tiazolo(2,3-c)-1,2,4-triazol, 3-(1,3-benzodioxol-5-il)-5-(4-metoxifenil)- radica en su combinación de múltiples anillos heterocíclicos y grupos aromáticos.

Actividad Biológica

Thiazolo(2,3-c)-1,2,4-triazoles represent a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)- has garnered attention for its potential therapeutic applications. This article explores its biological activity through a synthesis of research findings, case studies, and comparative data.

1. Overview of Biological Activities

Thiazolo(2,3-c)-1,2,4-triazole derivatives are recognized for various pharmacological properties including:

- Antimicrobial Activity : Effective against a range of bacterial and fungal strains.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory mediators and cytokines.

- Anticancer Potential : Induction of apoptosis in cancer cells.

- Antioxidant Properties : Scavenging of free radicals and reduction of oxidative stress.

2. Synthesis and Characterization

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves methods such as:

- Electrophilic Intramolecular Heterocyclization : This method facilitates the formation of the thiazole and triazole rings in a single step.

- Condensation Reactions : Combining mercapto-triazoles with α-halogenocarbonyls under acid catalysis to yield the desired compounds.

Table 1: Summary of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Electrophilic Heterocyclization | Single-step synthesis yielding thiazolo-triazoles | |

| Condensation Reaction | Combines mercapto-triazoles with α-halogenocarbonyls |

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazolo[2,3-c][1,2,4]triazole derivatives against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against Staphylococcus aureus and Candida albicans.

Table 2: Antimicrobial Activity Results

| Compound ID | Pathogen | MIC (μg/mL) |

|---|---|---|

| 10 | S. aureus | 16 |

| 11 | C. albicans | 32 |

| 35 | E. coli | 64 |

These results indicate that certain derivatives exhibit strong antibacterial properties comparable to established antibiotics.

3.2 Anti-inflammatory Effects

The anti-inflammatory activity of these compounds has been linked to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific studies have shown:

- Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Table 3: Anti-inflammatory Activity Findings

| Compound ID | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 15 | 18.59 | 2.6 |

| 29 | 12.34 | 1.15 |

These findings suggest that the thiazolo-triazole derivatives could serve as potential anti-inflammatory agents with selective COX-2 inhibition.

4. Case Studies

Several case studies have explored the efficacy of thiazolo[2,3-c][1,2,4]triazoles in clinical settings:

- A study on the compound's effect on M. tuberculosis demonstrated significant antibacterial activity with potential implications for tuberculosis treatment .

- Another investigation focused on its antioxidant properties showed a reduction in oxidative stress markers in cellular models .

5. Conclusion

Thiazolo(2,3-c)-1,2,4-triazole derivatives exhibit promising biological activities across various domains including antimicrobial and anti-inflammatory effects. The ongoing research into their mechanisms of action and therapeutic potential underlines their significance in drug development.

Future studies should focus on optimizing these compounds for enhanced efficacy and reduced side effects while exploring their full pharmacological profiles.

Propiedades

Número CAS |

140424-04-0 |

|---|---|

Fórmula molecular |

C18H13N3O3S |

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |

InChI |

InChI=1S/C18H13N3O3S/c1-22-13-5-2-11(3-6-13)14-9-25-18-20-19-17(21(14)18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3 |

Clave InChI |

ROXIQNCJQJRGQE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=C(C=C4)OCO5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.